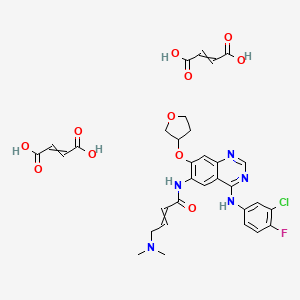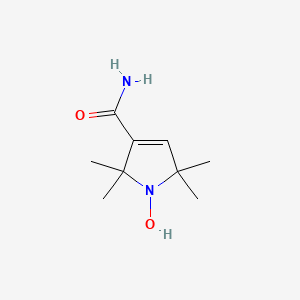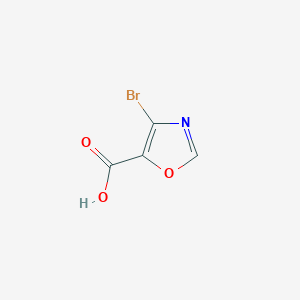![molecular formula C6H4FN3 B12507810 6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
6-Fluoroimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite, which yields methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates . These intermediates can then be further transformed into various derivatives through reactions with amines.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit urease activity by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The compound’s fluorine atom enhances its binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the fluorine atom at the 6th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity.
Fluoroimidazoles: These compounds have similar fluorine substitution but differ in the heterocyclic ring structure.
Uniqueness: 6-Fluoroimidazo[1,2-a]pyrimidine is unique due to its specific fluorine substitution, which enhances its biological activity and binding affinity for molecular targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
6-fluoroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H |
InChI Key |
VMDUZWAVUQAFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)

![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)





![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
